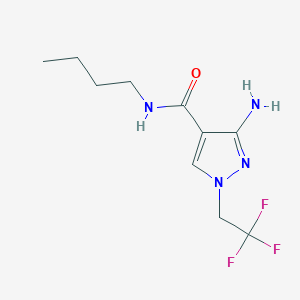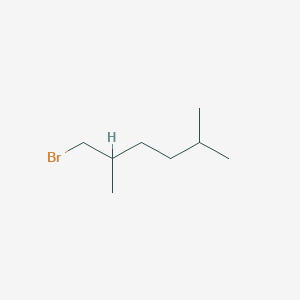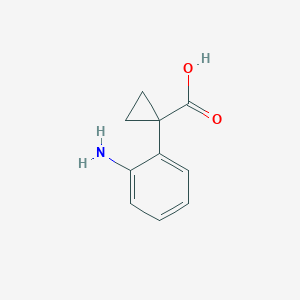
1-(2-Aminophenyl)cyclopropanecarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminophenyl)cyclopropanecarboxylic Acid is a compound of significant interest in the field of organic chemistry. It features a cyclopropane ring attached to a carboxylic acid group and an aminophenyl group. This structure imparts unique chemical properties and reactivity, making it valuable for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)cyclopropanecarboxylic Acid can be synthesized through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the reaction of glycine equivalents with 1,2-electrophiles to form the cyclopropane ring.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring through intramolecular cyclization.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired scale and application.
化学反应分析
1-(2-Aminophenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents, sulfonating agents, halogenating agents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
1-(2-Aminophenyl)cyclopropanecarboxylic Acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2-Aminophenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of other biologically active molecules, influencing various biochemical processes. Its unique structure allows it to participate in specific chemical reactions, leading to the formation of active intermediates that exert their effects through various pathways .
相似化合物的比较
1-(2-Aminophenyl)cyclopropanecarboxylic Acid can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic Acid: This compound shares the cyclopropane ring and amino acid functionality but lacks the aminophenyl group.
Coronamic Acid: Similar in structure but with different substituents on the cyclopropane ring.
Norcoronamic Acid: Another related compound with variations in the cyclopropane ring substituents.
Uniqueness: this compound is unique due to the presence of both the aminophenyl group and the cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
1-(2-aminophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6,11H2,(H,12,13) |
InChI 键 |
MBEAVUMAUODZCO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=CC=C2N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


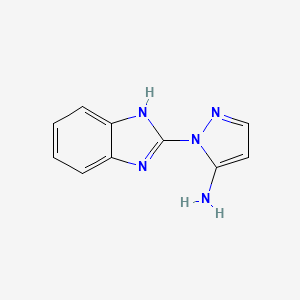
![2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11742219.png)
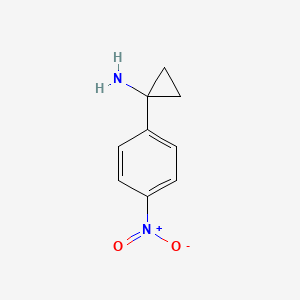
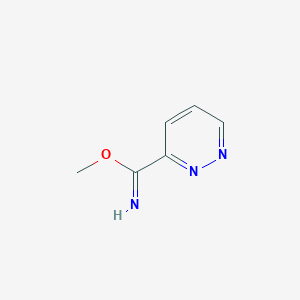
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11742233.png)
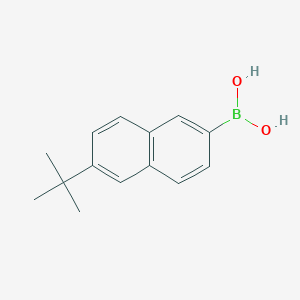
![benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742243.png)
![2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11742247.png)
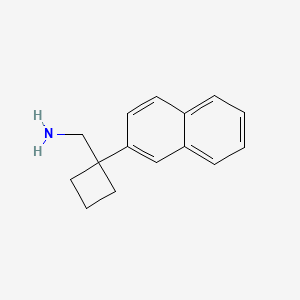
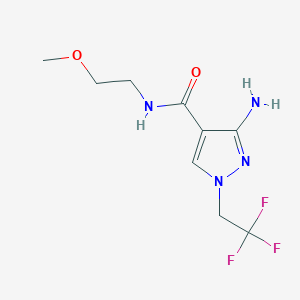
![[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane](/img/structure/B11742274.png)

